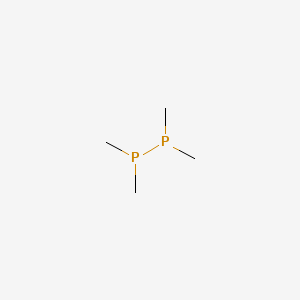![molecular formula C22H29P B13748777 [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The structure of this compound includes a cyclohexyl ring with a methyl and isopropyl group, along with a diphenylphosphane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphane. One common method is the stereoselective NH-transfer to a cyclohexyl sulfinate, using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . This reaction proceeds with high stereocontrol, yielding the desired product as a single diastereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, leading to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and acyl chlorides, with reactions often conducted in polar aprotic solvents like dichloromethane.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Products vary depending on the substituent introduced, but generally include phosphine derivatives with new alkyl or acyl groups.
Applications De Recherche Scientifique
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is widely used in scientific research, particularly in:
Biology: It is used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound’s role in producing chiral drugs makes it valuable in medicinal chemistry.
Industry: It is employed in the manufacture of specialty chemicals and materials, enhancing the efficiency and selectivity of industrial processes.
Mécanisme D'action
The mechanism by which [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The phosphine ligand donates electron density to the metal, stabilizing various intermediates and transition states, thereby facilitating the catalytic process. This coordination enhances the reactivity and selectivity of the catalyst, leading to efficient and enantioselective transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-diphenylphosphane
- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-2-methyl-2,3-diphenylpropanoate
Uniqueness
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to produce enantiomerically pure products with high efficiency sets it apart from other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H29P |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m0/s1 |
Clé InChI |
BEYDOEXXFGNVRZ-YUXAGFNASA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
SMILES canonique |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
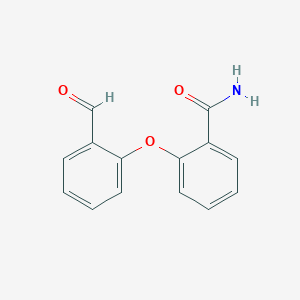
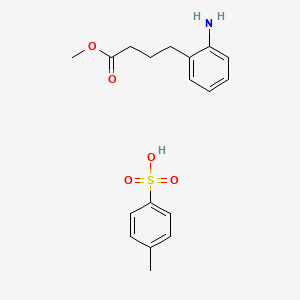
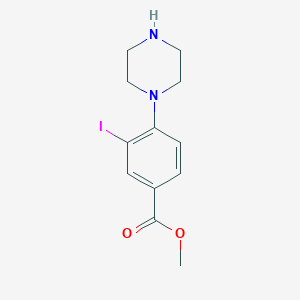
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
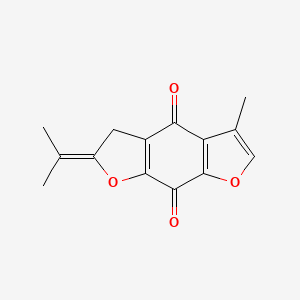
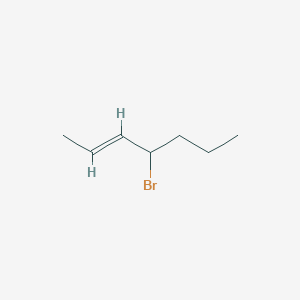
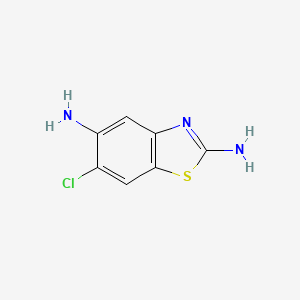

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
